molecular formula C10H14O B113398 Menthofuran CAS No. 494-90-6

Menthofuran

Cat. No. B113398
Key on ui cas rn: 494-90-6
M. Wt: 150.22 g/mol
InChI Key: YGWKXXYGDYYFJU-UHFFFAOYSA-N
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Patent
US06720302B2

Procedure details

The chemical structure of (6R)-4,5,6,7-tetrahydro-3,6-dimethyl-3H-benzo [b]furan-2-one is known. In fact, K. Schulte-Elte et al in Tetrahedron (1967), 23(6), 2583-2599 identified the compound of the formula (I) in a mixture of lactones resulting from the photooxidation of menthofuran. Furthermore, J. Hirsch et al in J. Org. Chem. (1967), 32(9), 2915-2916 also identified the lactone (I) from among other end products resulting from the hydrolysis of α,α′-dimethoxydihydromenthofuran. However, these authors specify that the lactone (I) oxidises very easily under the synthesis conditions described to give a hydroxylactone, 5,6,7,7a-tetrahydro-7a-hydroxy-3,6-dimethyl-4H-benzo[b]furan-2-one of the formula
Name
(6R)-4,5,6,7-tetrahydro-3,6-dimethyl-3H-benzo [b]furan-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
lactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
lactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
lactones
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[C:6](=[O:7])[O:5][C:4]2[CH2:8][C@H:9]([CH3:12])[CH2:10][CH2:11][C:3]1=2.CC1C2CCC(C)CC=2[O:16]C=1>>[OH:16][C:4]12[CH2:8][CH:9]([CH3:12])[CH2:10][CH2:11][C:3]1=[C:2]([CH3:1])[C:6](=[O:7])[O:5]2

Inputs

Step One
Name
(6R)-4,5,6,7-tetrahydro-3,6-dimethyl-3H-benzo [b]furan-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C2=C(OC1=O)C[C@@H](CC2)C
Step Two
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
lactone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
lactone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=COC2=C1CCC(C2)C
Name
lactones
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting from the hydrolysis of α,α′-dimethoxydihydromenthofuran
CUSTOM
Type
CUSTOM
Details
oxidises very easily under the synthesis conditions

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
OC12OC(C(=C1CCC(C2)C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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